N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide
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Overview
Description
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Research Applications
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
Research on compounds with similar heterocyclic structures has shown promise in the inhibition of PI3Kα and mTOR, crucial pathways in cancer biology. For instance, derivatives of benzothiazole have been studied for their potent and efficacious inhibition of PI3Kα and mTOR both in vitro and in vivo, highlighting the importance of heterocyclic compounds in developing cancer therapeutics. Such studies explore the structural activity relationships to enhance metabolic stability, indicating the potential for further optimization of similar compounds for therapeutic applications (Stec et al., 2011).
Cognitive Performance Enhancement
Compounds targeting histamine H3 receptors, like GSK189254, demonstrate the potential for treating cognitive disorders, including Alzheimer's disease. By binding to histamine H3 receptors and showing inverse agonism, these compounds can increase neurotransmitter release and improve cognitive performance in preclinical models, illustrating the role of heterocyclic compounds in neuropharmacology (Medhurst et al., 2007).
Novel Heterocyclic Syntheses
The synthesis of novel heterocyclic compounds, such as thiazolopyridines and thiazolinones, demonstrates the ongoing research into creating new molecules with potential therapeutic or material applications. These syntheses contribute to the chemical toolbox, enabling the development of compounds with specific biological or physical properties (Ammar et al., 2005).
Antimicrobial and Insecticidal Applications
Research into heterocycles incorporating thiadiazole moieties against agricultural pests shows the versatility of these compounds beyond human medicine. The ability to synthesize compounds with targeted insecticidal properties underscores the importance of heterocyclic chemistry in developing new solutions for pest management (Fadda et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage.
Mode of Action
It is likely that it interacts with the serine/threonine-protein kinase chk1, potentially inhibiting its activity . This could lead to alterations in cell cycle progression and DNA repair mechanisms.
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-11(7-9-3-1-5-15-8-9)18-14-17-10-4-2-6-16-13(20)12(10)21-14/h1,3,5,8H,2,4,6-7H2,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDMQAKCHXDPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.